molecular formula C11H17N5O9P2 B12365246 [(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B12365246
M. Wt: 425.23 g/mol
InChI Key: CCPLITQNIFLYQB-SPDVFEMOSA-N
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Description

[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate is a complex organic compound that belongs to the class of ribonucleoside phosphates. This compound is characterized by its unique structure, which includes a purine base linked to a ribose sugar and a phosphate group. It is commonly studied in the fields of biochemistry and molecular biology due to its relevance in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves multiple steps, starting from the appropriate purine base and ribose sugar. The key steps include:

    Glycosylation: The purine base is glycosylated with a protected ribose derivative under acidic conditions to form the nucleoside.

    Phosphorylation: The nucleoside is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine base or the ribose moiety.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: The compound is used in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of [(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. It may also interact with nucleic acids, influencing processes such as replication and transcription.

Comparison with Similar Compounds

[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate can be compared with other ribonucleoside phosphates:

    Adenosine monophosphate (AMP): Similar structure but lacks the methylamino group.

    Guanosine monophosphate (GMP): Contains a different purine base.

    Cytidine monophosphate (CMP): Contains a pyrimidine base instead of a purine.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N5O9P2

Molecular Weight

425.23 g/mol

IUPAC Name

[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C11H17N5O9P2/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22)/t6?,7-,8-/m1/s1

InChI Key

CCPLITQNIFLYQB-SPDVFEMOSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC([C@H](O3)COP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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